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Compound of Interest

Compound Name: Littorine

Cat. No.: B1216117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid littorine, its

derivatives, and related compounds. It covers their core chemical properties, synthesis,

biological activities, and the signaling pathways they modulate. This document is intended to

serve as a valuable resource for researchers and professionals involved in the discovery and

development of novel therapeutics targeting the cholinergic system.

Introduction to Littorine and its Significance
Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae

family, such as Atropa belladonna and Datura stramonium.[1][2] It is a structural isomer of

hyoscyamine and a key biosynthetic intermediate in the production of the pharmacologically

important anticholinergic drugs, atropine and scopolamine.[3][4] The tropane alkaloid skeleton,

characterized by a bicyclic [3.2.1] octane ring system, is a well-established scaffold for

compounds with significant activity at muscarinic acetylcholine receptors.[5][6] Due to their

ability to antagonize these receptors, littorine and its derivatives are of considerable interest

for their potential therapeutic applications in a range of conditions, including gastrointestinal

disorders, motion sickness, and as antidotes for organophosphate poisoning.[6][7]

Chemical Properties and Data
The chemical properties of littorine and its well-known related compounds, atropine and

scopolamine, are summarized below. While extensive data on synthetic littorine derivatives is
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limited in publicly available literature, the data for these closely related compounds provide a

valuable benchmark for predicting the properties of novel littorine analogs.

Compound
Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

Solubility

Littorine C₁₇H₂₃NO₃ 289.37 115-116

Soluble in

chloroform,

methanol

Atropine C₁₇H₂₃NO₃ 289.37 114-116

Soluble in

ethanol, ether,

chloroform

Scopolamine C₁₇H₂₁NO₄ 303.35 59

Soluble in water,

ethanol, ether,

chloroform

Synthesis of Littorine Derivatives
The synthesis of littorine and its derivatives generally follows established methods for the

esterification of the tropine or tropine-like core. A general synthetic approach involves the

preparation of a suitable acid chloride and its subsequent reaction with the tropine alcohol.

While specific protocols for a wide range of littorine derivatives are not readily available, the

synthesis of atropine from tropine and tropic acid serves as an excellent model.

General Synthetic Workflow
The overall workflow for the synthesis of a littorine derivative would typically involve the

following conceptual steps:
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Starting Materials
(Tropine & Phenylacetic Acid Derivative)

Activation of Carboxylic Acid

Esterification with Tropine

Purification of Littorine Derivative

Final Product
(Littorine Derivative)

Click to download full resolution via product page

Caption: General workflow for the synthesis of littorine derivatives.

Detailed Experimental Protocol: Synthesis of Atropine
(as a model for Littorine Derivatives)
This protocol describes a one-pot synthesis of atropine from tropic acid and tropine, which can

be adapted for the synthesis of various littorine esters by substituting tropic acid with other

phenylacetic acid derivatives.

Materials:
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Tropic acid

Acetyl chloride

Dichloromethane (DCM)

Dimethylformamide (DMF) (catalyst)

Tropine

Methanesulfonic acid

1M Hydrochloric acid (HCl)

Heptane

Acetone

Sulfuric acid

Procedure:

Formation of Acetyltropoyl Chloride:

To a reaction vessel, add tropic acid and dichloromethane to form a suspension.

Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of

DMF.

Formation of Tropine Methanesulfonate:

In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a

tropine methanesulfonate solution.[1]

Coupling and Hydrolysis:

Mix the tropine methanesulfonate solution with the acetyltropoyl chloride solution.
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Hydrolyze the resulting mixture with 1M HCl, preferably with gentle heating to

approximately 35°C, to yield atropine.[1]

Purification:

The crude atropine can be purified by recrystallization from a solvent mixture of heptane

and dichloromethane.[1]

Salt Formation (Optional):

To form the sulfate salt, dissolve the purified atropine in a water/acetone mixture.

Add a solution of sulfuric acid and adjust the pH to between 5.0 and 6.0 to precipitate

atropine hemisulfate hemihydrate.[1]

Biological Activity and Structure-Activity
Relationships
The primary biological activity of littorine and its related compounds stems from their ability to

act as antagonists at muscarinic acetylcholine receptors.[6] This antagonism blocks the effects

of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[8]

Muscarinic Receptor Binding Affinity
The affinity of these compounds for the different muscarinic receptor subtypes (M1-M5) is a

critical determinant of their pharmacological profile. While specific Ki values for a wide range of

synthetic littorine derivatives are not available, data for related tropane alkaloids provide

insight into the structure-activity relationships (SAR).
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Compound Receptor Subtype Ki (nM)

Atropine M1 2.1

M2 1.3

M3 1.8

M4 1.6

M5 2.5

Scopolamine M1 1.0

M2 0.4

M3 0.7

M4 1.3

M5 2.0

Pirenzepine (Reference) M1 17

M2 560

M3 210

Note: Ki values are compiled from various sources and may vary depending on the

experimental conditions.

Structure-Activity Relationship (SAR) Insights:

The ester group is crucial for high-affinity binding.

The nature of the substituent on the alpha-carbon of the acid moiety significantly influences

potency and selectivity.

Quaternization of the nitrogen in the tropane ring generally increases potency but reduces

CNS penetration.

Modifications to the tropane ring can alter the binding profile.
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In Vitro Anticholinergic Activity
The functional consequence of muscarinic receptor binding is the inhibition of acetylcholine-

induced cellular responses. This is often quantified as the half-maximal inhibitory concentration

(IC50) in functional assays.

Compound Assay IC50 (µM)

Atropine Guinea pig ileum contraction 0.001

Scopolamine Guinea pig ileum contraction 0.0003

Dicycloverine NT2.N/A cell Ca²⁺ response 0.023

Amitriptyline NT2.N/A cell Ca²⁺ response 0.13

Note: IC50 values are highly dependent on the specific assay and tissue used.[6]

Signaling Pathways Modulated by Littorine
Derivatives
As muscarinic receptor antagonists, littorine and its derivatives primarily modulate G-protein

coupled receptor (GPCR) signaling pathways. Muscarinic receptors are coupled to different G-

proteins, leading to distinct downstream effects.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)
Antagonism of Gq-coupled receptors inhibits the activation of phospholipase C (PLC), which in

turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads

to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
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Caption: Antagonism of Gq-coupled muscarinic receptor signaling by littorine derivatives.
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Gi-Coupled Muscarinic Receptor Signaling (M2, M4)
Antagonism of Gi-coupled receptors prevents the inhibition of adenylyl cyclase, leading to a

relative increase in cyclic AMP (cAMP) levels. This pathway is particularly important in the

heart, where M2 receptor stimulation slows the heart rate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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